4,5,6,7-tetrahydro-1H-indazol-7-amine
Overview
Description
4,5,6,7-tetrahydro-1H-indazol-7-amine is a heterocyclic compound with the molecular formula C7H11N3. It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.
Mechanism of Action
Target of Action
The primary targets of 4,5,6,7-tetrahydro-1H-indazol-7-amine are the CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation, DNA repair, and cellular response to DNA damage .
Mode of Action
This compound interacts with its targets by inhibition, regulation, and/or modulation . This interaction leads to the suppression of the kinase activities, thereby affecting the cellular processes controlled by these kinases .
Biochemical Pathways
The affected pathways primarily involve cell cycle regulation and DNA repair mechanisms . The downstream effects include the prevention of cell proliferation and the induction of cell cycle arrest, which can lead to apoptosis in cancer cells .
Pharmacokinetics
It is known that the compound has amolecular weight of 137.18 , which suggests that it may have good bioavailability due to its small size. It is stored at a temperature of 2-8°C in an inert atmosphere , indicating that it may be sensitive to temperature and oxygen exposure.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth . This is particularly relevant in the context of cancer treatment, where the compound’s ability to inhibit the proliferation of cancer cells can be therapeutically beneficial .
Action Environment
Environmental factors such as temperature and oxygen levels can influence the action, efficacy, and stability of this compound . For instance, the compound needs to be stored in an inert atmosphere at low temperatures to maintain its stability . Therefore, these factors should be carefully controlled during the compound’s storage and administration.
Biochemical Analysis
Biochemical Properties
Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some indazole derivatives have been found to possess anti-inflammatory activity, suggesting potential interactions with enzymes involved in inflammation .
Cellular Effects
Other indazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Other indazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1H-indazol-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indazole ring . The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-tetrahydro-1H-indazol-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various alkylated or acylated products .
Scientific Research Applications
4,5,6,7-tetrahydro-1H-indazol-7-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.
Industry: The compound may be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Indazole: The parent compound of 4,5,6,7-tetrahydro-1H-indazol-7-amine, known for its wide range of biological activities.
1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids: These compounds have been synthesized and studied for their anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydro structure provides a different reactivity profile compared to fully aromatic indazole derivatives .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-6-3-1-2-5-4-9-10-7(5)6/h4,6H,1-3,8H2,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOALOICTMCSWHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=NN2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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